4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound classified as a member of the benzothiazole family. Benzothiazoles are heterocyclic compounds that incorporate both sulfur and nitrogen atoms within their structure. This specific compound features a chloro group at the 4-position and a pyridin-3-ylmethyl group attached to the nitrogen atom, along with an amine group at the 2-position of the benzothiazole ring. It has garnered interest in various scientific research applications due to its unique chemical properties and potential biological activities, including antimicrobial and anticancer effects .
The synthesis of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves several key steps:
The molecular formula for 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is C13H10ClN3S, and it has a molecular weight of approximately 273.75 g/mol. The structural representation includes:
The InChI representation is:
The InChI Key for this compound is RUYFIVYJESEJOA-UHFFFAOYSA-N, which serves as a unique identifier for chemical substances in databases .
4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can participate in various chemical reactions due to its functional groups:
The physical properties of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine include:
Chemical properties include:
Relevant analytical data can be derived from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structure and purity .
4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several applications across different fields:
The benzothiazole scaffold of 4-chloro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is typically constructed via cyclocondensation reactions between ortho-substituted aniline derivatives and thiocarbonyl sources. Two predominant methods have been optimized for this core assembly:
Gould-Jacobs Cyclization: This approach utilizes 2-amino-5-chlorothiophenol reacting with cyanogen bromide under acidic conditions, followed by ring closure to form the 4-chlorobenzothiazole scaffold. The reaction proceeds through an intermediate thiocyanate that undergoes intramolecular cyclization upon heating, typically yielding the benzothiazole core in 65-78% yields after crystallization [3].
Diazotization-Thiocyanation: An alternative route involves diazotization of 4-chloroaniline followed by thiocyanation with potassium thiocyanate, yielding the 2-aminobenzothiazole after reductive cyclization. This method offers regioselective control but requires careful temperature management (-5°C to 0°C) during diazotization to prevent byproduct formation .
Table 1: Comparative Analysis of Benzothiazole Core Formation Methods
Method | Reagents | Temperature | Yield (%) | Key Advantage |
---|---|---|---|---|
Gould-Jacobs Cyclization | 2-amino-5-chlorothiophenol, CNBr | 80-85°C | 65-78% | One-pot operation |
Diazotization-Thiocyanation | 4-chloroaniline, NaNO₂, KSCN | -5°C to 80°C | 60-72% | Regiochemical precision |
Recent optimizations focus on catalyst-mediated variations, including copper-catalyzed C-S bond formation, which reduces reaction times from 12 hours to 4 hours while maintaining yields >70% [10].
Regioselective chlorination at the benzothiazole 4-position is achieved through two principal strategies:
Pre-cyclization Halogenation: Introduction of chlorine prior to benzothiazole ring formation using 4-chloroaniline or 2-amino-5-chlorothiophenol as starting materials. This approach leverages the inherent regiochemistry of electrophilic aromatic substitution, where chloro substituents direct ortho/para orientation during cyclization [3].
Post-cyclization Electrophilic Chlorination: Direct chlorination of the pre-formed benzothiazole core using chlorine gas or N-chlorosuccinimide (NCS) in acetic acid. This method requires precise stoichiometric control (1.05 equiv Cl₂) to prevent polychlorination, with monitoring via LC-MS to detect over-chlorinated byproducts [6].
Orthogonal protection strategies have been developed when working with aminobenzothiazole precursors, where the 2-amino group is protected as a tert-butoxycarbonyl (Boc) derivative prior to chlorination, achieving >95% regioselectivity at the 4-position. The critical role of the 4-chloro substituent was established through SAR studies showing its necessity for antimicrobial activity against MRSA strains, where non-chlorinated analogs demonstrated significantly reduced potency [6] [10].
The introduction of the pyridin-3-ylmethyl moiety occurs through nucleophilic displacement reactions on pre-formed 4-chlorobenzothiazol-2-amine derivatives:
Direct Alkylation: 2-Amino-4-chlorobenzothiazole reacts with 3-(chloromethyl)pyridine hydrochloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base at 60°C. This method achieves 75-85% yields but requires careful exclusion of moisture to prevent hydrolysis of the chloromethyl precursor [6].
Mitsunobu Alternative: For acid-sensitive substrates, the Mitsunobu reaction employing 3-pyridinemethanol with triphenylphosphine/DIAD provides superior selectivity, minimizing N7-alkylation byproducts. This method yields the target compound in 70-78% yield with <3% regioisomeric contamination [10].
Solvent optimization studies reveal DMF outperforms acetonitrile and THF in alkylation efficiency due to enhanced solubility of both the benzothiazole amine and pyridinylmethyl chloride salt. The reaction exhibits first-order kinetics with respect to the benzothiazole component, with activation energy calculated at 15.2 kcal/mol [6] [10].
Table 2: Solvent and Base Effects on N-Alkylation Efficiency
Solvent | Base | Temperature | Time (h) | Yield (%) | Regioselectivity (N2:N7) |
---|---|---|---|---|---|
DMF | K₂CO₃ | 60°C | 6 | 85% | 97:3 |
ACN | Cs₂CO₃ | 70°C | 8 | 72% | 95:5 |
THF | DIEA | 65°C | 12 | 68% | 93:7 |
DMSO | K₃PO₄ | 80°C | 5 | 78% | 96:4 |
Recent advances have focused on reducing step-count and reaction times through energy-efficient methodologies:
Microwave-Assisted Cyclocondensation: Benzothiazole formation using catalytic ZnCl₂ under microwave irradiation (150W, 140°C) reduces reaction time from 12 hours to 35 minutes while improving yields to 82-88%. This technique enhances the reaction kinetics by facilitating rapid thermal activation of the thiocyanation step [10].
Sequential One-Pot Assembly: A telescoped synthesis features in situ generation of 2-aminobenzothiazole followed by immediate N-alkylation without intermediate isolation. This process utilizes a single reaction vessel with solvent switching: acetic acid for cyclization followed by DMF for alkylation after solvent evaporation. The one-pot approach achieves overall yields of 65-70% and reduces purification requirements [10].
Flow chemistry implementations demonstrate exceptional reproducibility for large-scale production, where a continuous flow reactor with three zones (diazotization, thiocyanation, alkylation) produces the target compound at 1.2 kg/day throughput with >99.5% HPLC purity [8]. These integrated systems minimize intermediate handling and improve heat transfer efficiency during exothermic steps.
Environmental impact reduction strategies focus on solvent selection, catalyst recycling, and atom economy:
Solvent Substitution: Replacement of dichloromethane (DCM) with cyclopentyl methyl ether (CPME) in extraction steps reduces environmental footprint (E-factor reduction from 18.3 to 5.7). CPME exhibits excellent partitioning coefficients for product isolation while being renewable and biodegradable [8].
Catalyst Recycling: Immobilized HATU analogs on polystyrene support enable reuse for amide bond formation in related benzothiazole carboxamides (>15 cycles without significant activity loss). This approach reduces reagent consumption and waste generation by 72% compared to traditional coupling methods [8].
Aqueous Workup Optimization: Implementation of aqueous NaCl solutions instead of organic solvents for purification reduces hydrocarbon waste by 85%. The process utilizes temperature-dependent solubility, where the product crystallizes upon cooling the aqueous mixture, achieving 98.5% purity without chromatographic purification [10].
Life cycle assessment studies demonstrate these modifications reduce the overall process mass intensity (PMI) from 126 to 38 kg/kg of product, primarily through solvent recovery systems that achieve >90% DMF and CPME recycling rates [8] [10].
Table 3: Environmental Impact Metrics for Synthesis Strategies
Parameter | Traditional Method | Green Protocol | Reduction (%) |
---|---|---|---|
Process Mass Intensity | 126 kg/kg | 38 kg/kg | 70% |
E-Factor | 42 | 12 | 71% |
Energy Consumption | 580 kWh/kg | 210 kWh/kg | 64% |
Wastewater Volume | 300 L/kg | 85 L/kg | 72% |
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